molecular formula C18H25NO4 B5016922 3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 7153-49-3

3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B5016922
CAS No.: 7153-49-3
M. Wt: 319.4 g/mol
InChI Key: ABMQTMNKACFCFY-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, an ethoxyphenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with a suitable cyclopentanecarboxylic acid derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution Reagents: These can vary depending on the specific substitution reaction but may include halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid
  • 3-[(4-Chlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid
  • 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid

Uniqueness

3-[(4-Ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in specific research or industrial applications.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-23-13-8-6-12(7-9-13)19-15(20)14-10-11-18(4,16(21)22)17(14,2)3/h6-9,14H,5,10-11H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMQTMNKACFCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289203
Record name 3-[(4-ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-49-3
Record name NSC59811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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